4-(1-Ethyl-1H-pyrazol-4-yl)phenol
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Overview
Description
4-(1-Ethyl-1H-pyrazol-4-yl)phenol is an organic compound that features a phenol group attached to a pyrazole ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-ethyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-4-yl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)phenol: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-(1-Methyl-1H-pyrazol-4-yl)phenol: Contains a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
4-(1-Propyl-1H-pyrazol-4-yl)phenol: Features a propyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(1-Ethyl-1H-pyrazol-4-yl)phenol is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1-ethylpyrazol-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-13-8-10(7-12-13)9-3-5-11(14)6-4-9/h3-8,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYHSFVYXJRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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